3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been reported to possess a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer properties .
Benzyl groups
The benzyl group in this compound is a common feature in many biologically active molecules. It can participate in various types of chemical reactions and can influence the lipophilicity and bioavailability of the compound .
Azetidinyl groups
Azetidine is a four-membered ring with one nitrogen and three carbon atoms. It is found in many biologically active compounds and can influence the compound’s reactivity and interactions with biological targets .
Pharmacokinetics
For instance, the lipophilicity of the molecule could affect its absorption and distribution .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the solution .
Preparation Methods
The synthesis of 3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole typically involves the cyclization of acyclic precursors. One common method involves the reaction of a hydrazide with an aromatic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction conditions must be carefully controlled to ensure the formation of the desired oxadiazole ring.
Chemical Reactions Analysis
3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antifungal and antibacterial agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Comparison with Similar Compounds
3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-benzyl-5-phenyl-1,3,4-oxadiazole: This compound has similar structural features but different substituents, leading to variations in biological activity.
3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione: Another related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-19-11-10-17(13-20(19)29-4-2)23(27)26-14-18(15-26)22-24-21(25-30-22)12-16-8-6-5-7-9-16/h5-11,13,18H,3-4,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNRUZDMRLSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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